
Indium--sulfanylidenemolybdenum (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium–sulfanylidenemolybdenum (1/1) is a compound that combines indium and molybdenum with a sulfanylidenemolybdenum moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of indium–sulfanylidenemolybdenum (1/1) typically involves the reaction of indium salts with molybdenum sulfide under controlled conditions. One common method is the solvothermal synthesis, where indium chloride and molybdenum disulfide are reacted in a solvent such as ethanol at elevated temperatures and pressures. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of indium–sulfanylidenemolybdenum (1/1) may involve large-scale solvothermal reactors or chemical vapor deposition (CVD) techniques. These methods allow for the efficient and scalable production of the compound, which is essential for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions: Indium–sulfanylidenemolybdenum (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The sulfanylidenemolybdenum moiety can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indium oxide and molybdenum oxide, while reduction may produce lower oxidation state indium and molybdenum compounds.
Aplicaciones Científicas De Investigación
Indium–sulfanylidenemolybdenum (1/1) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Medicine: It is being explored for its anticancer properties and as a drug delivery agent.
Industry: Indium–sulfanylidenemolybdenum (1/1) is used in the production of advanced materials, such as semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism by which indium–sulfanylidenemolybdenum (1/1) exerts its effects involves its interaction with molecular targets and pathways. For example, in catalytic applications, the compound facilitates the transfer of electrons and protons, thereby accelerating the reaction rate. In biological applications, it may interact with cellular components, leading to changes in cellular function and signaling pathways.
Comparación Con Compuestos Similares
Indium selenide: Used in optoelectronic applications.
Molybdenum disulfide: Known for its lubricating properties and use in electronics.
Indium oxide: Used in transparent conductive coatings.
Comparison: Indium–sulfanylidenemolybdenum (1/1) is unique due to its combination of indium and molybdenum with a sulfanylidenemolybdenum moiety. This combination imparts unique chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
65107-53-1 |
|---|---|
Fórmula molecular |
InMoS |
Peso molecular |
242.84 g/mol |
InChI |
InChI=1S/In.Mo.S |
Clave InChI |
IRNKRNRCEFNXHG-UHFFFAOYSA-N |
SMILES canónico |
S=[Mo].[In] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


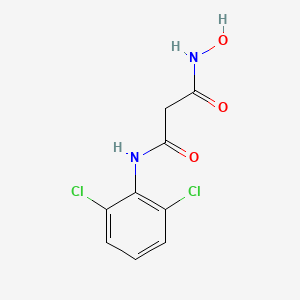


![3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate](/img/structure/B14489688.png)
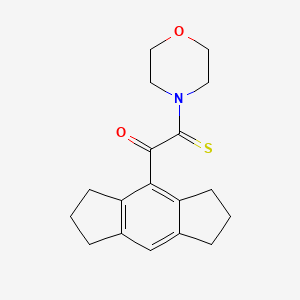
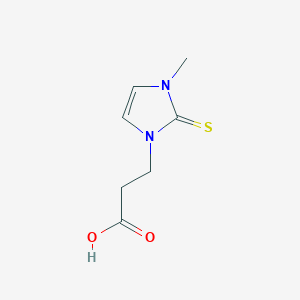
![2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B14489711.png)
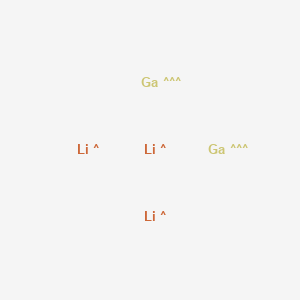



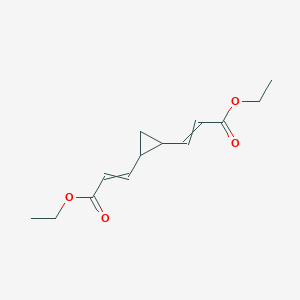

![1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14489742.png)
